3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-methylbenzaldehyde with naphthylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of halogenated thiazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with anti-diabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities compared to other thiazolidinediones. Its combination of a naphthylamine group and a thiazolidine-2,4-dione core may result in unique interactions with molecular targets, leading to potentially novel therapeutic applications.
Properties
Molecular Formula |
C20H16N2O2S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O2S/c1-13-9-11-15(12-10-13)22-19(23)18(25-20(22)24)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18,21H,1H3 |
InChI Key |
GINLKSVDZWSTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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